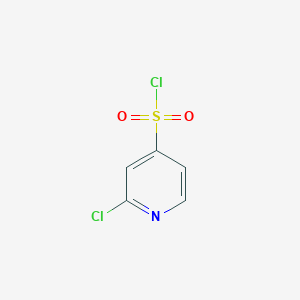

2-Chloropyridine-4-sulfonyl chloride

Description

BenchChem offers high-quality 2-Chloropyridine-4-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloropyridine-4-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloropyridine-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO2S/c6-5-3-4(1-2-8-5)11(7,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQKSHKJJXUAFAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40655770 | |

| Record name | 2-Chloropyridine-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000933-25-4 | |

| Record name | 2-Chloropyridine-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

CAS 1000933-25-4 basic information.

An In-Depth Technical Guide to GSK2830371 (CAS 1404456-53-6): A Potent Allosteric Inhibitor of WIP1 Phosphatase

Disclaimer: The user-provided CAS number 1000933-25-4 corresponds to 2-Chloropyridine-4-sulfonyl chloride. This guide focuses on GSK2830371 (CAS 1404456-53-6), a compound extensively researched for its role in cancer therapy and aligning with the detailed requirements of the user's request for a technical guide on a drug development candidate.

Introduction

GSK2830371 is a highly potent and selective, orally active small molecule inhibitor of the protein phosphatase 2C (PP2C) family member, Wild-type p53-induced phosphatase 1 (WIP1), also known as protein phosphatase, Mg2+/Mn2+ dependent 1D (PPM1D).[1][2] WIP1 is a critical negative regulator of the DNA damage response (DDR) pathway and the tumor suppressor p53.[3][4][5] In many cancers that retain wild-type p53, the gene encoding WIP1, PPM1D, is amplified or mutated, leading to increased WIP1 activity and suppression of p53's tumor-suppressive functions.[3][6] GSK2830371 has emerged as a key investigational tool and a potential therapeutic agent, particularly in combination with other treatments, to restore p53 function in these malignancies.[7][8]

This guide provides a comprehensive overview of GSK2830371, including its physicochemical properties, mechanism of action, role in signaling pathways, and detailed protocols for its application in preclinical research.

Physicochemical Properties of GSK2830371

| Property | Value | Source |

| CAS Number | 1404456-53-6 | [1][2][9] |

| Molecular Formula | C23H29ClN4O2S | [1][2] |

| Molecular Weight | 461.02 g/mol | [1][2] |

| Synonyms | PPM1D Phosphatase Inhibitor II, Wip1 Inhibitor II | N/A |

| Solubility | DMSO: 92 mg/mL (199.55 mM), Ethanol: 92 mg/mL | [1] |

| Storage | 3 years at -20°C (powder), 1 year at -80°C (in solvent) | [1] |

Mechanism of Action and Role in Signaling

Allosteric Inhibition of WIP1 Phosphatase

GSK2830371 functions as a non-competitive, allosteric inhibitor of WIP1 phosphatase.[10] It does not bind to the active site of the enzyme but rather to an allosteric site, inducing a conformational change that inhibits its catalytic activity.[10] This allosteric binding is highly selective for WIP1, with minimal activity against other phosphatases. The inhibition is reversible.

Reactivation of the p53 Tumor Suppressor Pathway

The primary biological consequence of WIP1 inhibition by GSK2830371 is the reactivation of the p53 signaling pathway. WIP1 is a negative regulator of p53, directly dephosphorylating it at Serine 15 (Ser15).[11] This dephosphorylation is a key step in terminating the p53-mediated stress response. By inhibiting WIP1, GSK2830371 prevents the dephosphorylation of p53 at Ser15, leading to its accumulation and enhanced transcriptional activity.[9][12]

Activated p53 then upregulates the expression of its target genes, which are involved in critical anti-cancer processes such as:

-

Cell Cycle Arrest: through the induction of genes like CDKN1A (encoding p21).[9]

-

Apoptosis (Programmed Cell Death): through the induction of pro-apoptotic genes.[3]

The signaling pathway can be visualized as follows:

Caption: GSK2830371 inhibits WIP1, preventing p53 dephosphorylation and promoting anti-tumor responses.

Applications in Preclinical Research

Monotherapy and Combination Therapy

While GSK2830371 has shown some activity as a single agent in cell lines with PPM1D amplification, its most significant potential lies in combination therapies.[12][13] It has been shown to potentiate the effects of MDM2 inhibitors (e.g., Nutlin-3, RG7388, HDM201).[7][8][14] MDM2 is another negative regulator of p53, and the dual inhibition of both WIP1 and MDM2 leads to a synergistic activation of p53 and enhanced cancer cell killing.[8][14]

Quantitative In Vitro Activity

| Assay Type | Cell Line | IC50 / GI50 | Notes | Source |

| WIP1 Enzymatic Assay | N/A | IC50 = 6 nM | Inhibition of Wip1 (2-420) dephosphorylation of FDP. | [1] |

| Cell Proliferation | MCF-7 | GI50 = 2.65 µM | Human breast adenocarcinoma, PPM1D amplified. | [9][12][13] |

| Cell Proliferation | Various | GI50 > 10 µM | In cell lines without PPM1D amplification. | [12][13] |

Experimental Protocols

Cell Viability (Growth Inhibition) Assay using Sulforhodamine B (SRB)

This protocol is adapted from methodologies used in studies evaluating GSK2830371.[12][13]

Rationale: The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content. It is a reliable method for assessing the growth inhibitory effects of a compound over a multi-day exposure.

Step-by-Step Protocol:

-

Cell Seeding: Seed cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere for 24 hours.

-

Compound Preparation: Prepare a 10 mM stock solution of GSK2830371 in anhydrous DMSO. Create a serial dilution of the compound in complete growth medium to achieve final desired concentrations (e.g., 0.01 to 10 µM).

-

Cell Treatment: Replace the medium in the cell plates with 100 µL of the medium containing the different concentrations of GSK2830371. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).

-

Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

-

Cell Fixation: Gently remove the medium. Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water and allow to air dry completely.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Wash and Solubilize: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Readout: Measure the optical density (OD) at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50 value (the concentration of drug that inhibits cell growth by 50%).

Immunoblotting for p53 and Phospho-p53 (Ser15)

This protocol is designed to detect changes in protein levels and phosphorylation status following GSK2830371 treatment.[12][14]

Rationale: Immunoblotting (Western blotting) allows for the specific detection of proteins in a complex lysate. This is crucial for demonstrating the on-target effect of GSK2830371, specifically the increase in p53 phosphorylated at Ser15.

Step-by-Step Protocol:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with GSK2830371 (e.g., 2.5 µM) for various time points (e.g., 2, 4, 6, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load the samples onto a 10-12% polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total p53 and phospho-p53 (Ser15) overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 9. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Caption: Key steps of the immunoblotting workflow for protein analysis.

References

-

WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells. National Institutes of Health. [Link]

-

In vitro and in vivo study of GSK2830371 and RG7388 combination in liver adenocarcinoma. Spandidos Publications. [Link]

-

Tipping Growth Inhibition into Apoptosis by Combining Treatment with MDM2 and WIP1 Inhibitors in p53 WT Uterine Leiomyosarcoma. MDPI. [Link]

-

Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner. American Association for Cancer Research. [Link]

-

GSK2830371 functions as a non-competitive inhibitor and binds with high affinity to PPM1D at an allosteric site. ResearchGate. [Link]

-

GSK2830371. Amresco. [Link]

-

Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner. National Institutes of Health. [Link]

-

(PDF) Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner. ResearchGate. [Link]

-

Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3. National Institutes of Health. [Link]

-

Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3. PubMed. [Link]

-

Induction of PPM1D following DNA-damaging treatments through a conserved p53 response element coincides with a shift in the use of transcription initiation sites. Oxford Academic. [Link]

-

PPM1D protein phosphatase, Mg2+/Mn2+ dependent 1D [ (human)]. National Center for Biotechnology Information. [Link]

-

Gain-of-function mutations of PPM1D/Wip1 impair the p53-dependent G1 checkpoint. The Journal of Cell Biology. [Link]

-

High Expression of PPM1D Induces Tumors Phenotypically Similar to TP53 Loss-of-Function Mutations in Mice. MDPI. [Link]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. GSK 2830371 | Phosphatase | TargetMol [targetmol.com]

- 3. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PPM1D protein phosphatase, Mg2+/Mn2+ dependent 1D [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. In vitro and in vivo study of GSK2830371 and RG7388 combination in liver adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pyridine-Based Sulfonylating Agents for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, imparting favorable physicochemical properties to a vast array of therapeutic agents.[1][2] The introduction of a sulfonyl group to this privileged heterocycle gives rise to pyridine-based sulfonylating agents, a class of reagents with significant utility in organic synthesis and drug discovery. This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of the primary isomers of pyridinesulfonyl chloride: the 2-, 3-, and 4-substituted variants. We will delve into the nuanced differences in their chemical behavior, explore their roles in the synthesis of complex molecules, and provide detailed experimental protocols to empower researchers in their practical application. This guide is intended to be a valuable resource for scientists engaged in the design and synthesis of novel chemical entities, offering both foundational knowledge and actionable insights.

Introduction: The Strategic Value of the Pyridinesulfonyl Moiety

The incorporation of a sulfonyl or sulfonamide group into a molecule can profoundly influence its biological activity, metabolic stability, and pharmacokinetic profile.[3] When this functional group is appended to a pyridine ring, the resulting pyridinesulfonyl moiety offers a unique combination of properties. The electron-deficient nature of the pyridine ring, coupled with the strong electron-withdrawing character of the sulfonyl group, modulates the reactivity of both the pyridine ring and the sulfonyl chloride functional group.[4] This interplay of electronic effects is key to the diverse applications of these reagents.

Pyridine-based sulfonylating agents are instrumental in the synthesis of a wide range of compounds, including sulfonamides, sulfonate esters, and sulfones. These motifs are prevalent in numerous FDA-approved drugs and clinical candidates, highlighting the importance of pyridinesulfonyl chlorides as building blocks in medicinal chemistry.[1] For instance, pyridine-3-sulfonyl chloride is a key intermediate in the synthesis of the potassium-competitive acid blocker, vonoprazan (TAK-438), used for treating acid-related gastrointestinal disorders.[5][6] Furthermore, the pyridine nitrogen can act as a hydrogen bond acceptor, influencing molecular recognition at biological targets. The strategic placement of the sulfonyl group on the pyridine ring—at the 2-, 3-, or 4-position—allows for fine-tuning of the molecule's steric and electronic properties, enabling chemists to optimize interactions with a target protein.

This guide will provide a detailed exploration of the synthesis, comparative reactivity, and practical applications of the three primary isomers of pyridinesulfonyl chloride, equipping researchers with the knowledge to effectively utilize these versatile reagents in their synthetic endeavors.

Synthesis of Pyridinesulfonyl Chlorides: A Positional Isomer Overview

The synthetic routes to pyridinesulfonyl chlorides vary depending on the desired isomer, with each presenting its own set of challenges and considerations. The stability of the starting materials and intermediates, as well as the potential for side reactions, must be carefully managed to achieve high yields and purity.

Synthesis of Pyridine-3-sulfonyl Chloride

Pyridine-3-sulfonyl chloride is arguably the most widely used isomer, largely due to its role in the synthesis of blockbuster drugs like vonoprazan.[5] A common and efficient method for its preparation involves a diazotization reaction starting from 3-aminopyridine.[7]

Reaction Workflow: Synthesis of Pyridine-3-sulfonyl Chloride

Sources

- 1. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN106432067B - A kind of green chemical synthesis method of 3- pyridine sulfonyl chloride - Google Patents [patents.google.com]

- 7. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Substituted 2-Chloropyridine-4-sulfonamides

Introduction: The Strategic Importance of 2-Chloropyridine-4-sulfonamides in Drug Discovery

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to the structure and activity of a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1] The synthesis of novel sulfonamide derivatives is therefore a critical endeavor in the pursuit of new and improved pharmaceuticals. 2-Chloropyridine-4-sulfonyl chloride emerges as a highly valuable building block in this context. The presence of a reactive sulfonyl chloride group allows for the facile introduction of diverse functionalities through reaction with primary amines, while the 2-chloro-substituted pyridine core provides a handle for further molecular elaboration or can itself play a crucial role in target engagement. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction of 2-chloropyridine-4-sulfonyl chloride with primary amines to furnish N-substituted 2-chloropyridine-4-sulfonamides, key intermediates for drug discovery programs.

Reaction Rationale and Mechanistic Insight

The formation of a sulfonamide from a sulfonyl chloride and a primary amine proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This initial attack results in the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and generating a protonated sulfonamide. A base, typically a tertiary amine such as triethylamine or pyridine, is included in the reaction mixture to neutralize the hydrogen chloride (HCl) that is formed, driving the reaction to completion.

It is crucial to control the stoichiometry of the reactants, as primary sulfonamides can undergo a second sulfonylation under basic conditions, leading to the formation of a disulfonylated byproduct.[2]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Chloropyridine-4-sulfonyl chloride | ≥95% | Various | Handle with care in a fume hood. |

| Primary Amine (generic) | ≥97% | Various | Structure will vary based on desired product. |

| Triethylamine (TEA) | Anhydrous, ≥99.5% | Various | Store over molecular sieves. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Various | Use a dry, inert solvent. |

| Pyridine | Anhydrous, ≥99.8% | Various | Alternative base to TEA. |

| Hydrochloric Acid (HCl) | 1 M aqueous solution | Various | For workup. |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | Various | For workup. |

| Brine (Saturated NaCl) | Aqueous solution | Various | For workup. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Various | For drying organic layers. |

| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography. |

Detailed Step-by-Step Experimental Protocol

This protocol provides a general procedure for the reaction of 2-chloropyridine-4-sulfonyl chloride with a primary amine. Reaction conditions may require optimization for specific substrates.

1. Reagent Preparation and Reaction Setup:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the primary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration of the primary amine).

-

Cool the solution to 0 °C in an ice bath.

2. Addition of 2-Chloropyridine-4-sulfonyl chloride:

-

In a separate, dry flask, dissolve 2-chloropyridine-4-sulfonyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM.

-

Slowly add the 2-chloropyridine-4-sulfonyl chloride solution to the stirred amine solution at 0 °C over a period of 15-20 minutes using a dropping funnel.

3. Reaction Monitoring:

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting amine and the formation of a new, typically less polar, product spot indicates reaction progression.

4. Reaction Workup:

-

Upon completion, dilute the reaction mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x volume of DCM), saturated aqueous NaHCO₃ (2 x volume of DCM), and brine (1 x volume of DCM).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

5. Purification:

-

The crude product can be purified by one of the following methods:

-

Recrystallization: If the product is a solid, recrystallize from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).

-

Silica Gel Chromatography: If the product is an oil or if recrystallization is ineffective, purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[3]

-

6. Characterization:

-

Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the Workflow

Sources

Application Notes & Protocols: Regioselective Nucleophilic Substitution on 2-Chloropyridine-4-sulfonyl Chloride

Introduction

2-Chloropyridine-4-sulfonyl chloride is a pivotal bifunctional building block in contemporary drug discovery and development. Its structure presents two distinct and highly valuable electrophilic centers: a chloro-substituent on the pyridine ring at the C2 position and a sulfonyl chloride moiety at the C4 position. This unique arrangement allows for sequential and regioselective functionalization, enabling the construction of complex molecular architectures and diverse compound libraries. The pyridine core is a common motif in pharmaceuticals, and the sulfonamide linkage is a well-established bioisostere for amides, often conferring improved metabolic stability and binding characteristics.[1]

This guide provides a comprehensive technical overview and detailed experimental protocols for performing nucleophilic substitution reactions on 2-chloropyridine-4-sulfonyl chloride. We will delve into the mechanistic principles that govern regioselectivity, offering researchers the strategic insights needed to selectively target either the sulfonyl chloride group for sulfonamide synthesis or the C2-chloro position for nucleophilic aromatic substitution (SNAr).

Mechanistic Rationale & Regioselectivity

The key to harnessing the synthetic potential of 2-chloropyridine-4-sulfonyl chloride lies in understanding the differential reactivity of its two electrophilic sites.

The Two Electrophilic Centers

-

The Sulfonyl Chloride (-SO₂Cl): The sulfur atom of the sulfonyl chloride group is highly electrophilic. This is due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This group is analogous to an acyl chloride and is exceptionally reactive towards a wide range of nucleophiles, particularly primary and secondary amines, to form stable sulfonamides.[2][3] Reactions at this site are typically fast and proceed under mild conditions.

-

The 2-Chloropyridine Ring (C2-Cl): The chlorine atom at the C2 position is attached to an sp²-hybridized carbon of the pyridine ring. The reactivity of this site towards nucleophilic aromatic substitution (SNAr) is significantly enhanced by the electron-withdrawing inductive and mesomeric effects of the ring nitrogen atom.[4][5] This effect stabilizes the negatively charged intermediate (a Meisenheimer-like complex) formed upon nucleophilic attack. However, SNAr reactions generally require more forcing conditions (e.g., elevated temperatures) compared to the reaction at the sulfonyl chloride.[6][7]

Predicting the Site of Attack: A Matter of Kinetics

For the vast majority of common nucleophiles, particularly amines, the reaction will occur preferentially and rapidly at the sulfonyl chloride group. This is the kinetically favored pathway due to the superior electrophilicity of the sulfonyl sulfur and the lower activation energy for substitution compared to the SNAr pathway.

-

Path A (Favored): Nucleophilic attack at the sulfonyl chloride to form a 2-chloropyridine-4-sulfonamide derivative.

-

Path B (Requires specific conditions): Nucleophilic attack at the C2 position to form a 2-substituted-pyridine-4-sulfonyl chloride derivative.

Therefore, a typical synthetic strategy involves first reacting the sulfonyl chloride with a nucleophile of interest and then, in a subsequent step, targeting the C2-chloro position for further diversification.

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

The Strategic deployment of 2-Chloropyridine-4-sulfonyl Chloride in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of reagents available to the drug discovery professional, 2-Chloropyridine-4-sulfonyl chloride has emerged as a uniquely valuable scaffold. Its utility lies not only in its capacity to readily form sulfonamides, a privileged functional group in pharmaceuticals, but also in the nuanced physicochemical properties imparted by the 2-chloropyridine moiety. This guide provides an in-depth exploration of the applications of 2-Chloropyridine-4-sulfonyl chloride, complete with detailed protocols and mechanistic insights to empower researchers in their quest for next-generation therapies.

The 2-Chloropyridine-4-sulfonyl Moiety: A Staple in Kinase Inhibition

The sulfonamide linkage is a cornerstone of medicinal chemistry, present in a wide array of approved drugs.[1] The reaction of a sulfonyl chloride with a primary or secondary amine is the most common method for the formation of this critical bond.[2] 2-Chloropyridine-4-sulfonyl chloride offers a distinct advantage in this regard, providing a gateway to a diverse range of complex molecules.

A prime example of the strategic use of this building block is in the development of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] The 2-chloropyridine-4-sulfonamide motif has been successfully incorporated into inhibitors of Interleukin-2 inducible T-cell kinase (ITK), a key target in the treatment of inflammatory diseases and T-cell malignancies.[3][4]

The design of these inhibitors leverages the specific structural features of 2-Chloropyridine-4-sulfonyl chloride. The sulfonyl chloride group provides a reactive handle for coupling with various amine-containing fragments, enabling the exploration of a broad chemical space to optimize target engagement. The 2-chloropyridine ring, in turn, can engage in crucial interactions within the kinase active site, contributing to both potency and selectivity.[3]

Diagram 1: General Workflow for Sulfonamide Synthesis

Caption: General workflow for synthesizing sulfonamides.

Mechanistic Rationale: The Reactivity of 2-Chloropyridine-4-sulfonyl Chloride

The utility of 2-Chloropyridine-4-sulfonyl chloride is rooted in its electronic properties. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. This electron-withdrawing effect is transmitted through the ring, rendering the sulfonyl group highly electrophilic and susceptible to nucleophilic attack by an amine.

The reaction proceeds via a classical nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group and proton transfer to a base, yielding the stable sulfonamide product. The presence of the chloro substituent at the 2-position of the pyridine ring can further modulate the reactivity of the sulfonyl chloride and provide a handle for subsequent cross-coupling reactions if desired.

Experimental Protocols

The following protocols provide a framework for the synthesis of 2-chloropyridine-4-sulfonamides. It is imperative that all reactions are carried out in a well-ventilated fume hood, with appropriate personal protective equipment, including safety glasses, lab coat, and gloves. Sulfonyl chlorides are moisture-sensitive and corrosive.[4]

Protocol 1: General Synthesis of a 2-Chloropyridine-4-sulfonamide Derivative

This protocol describes a general procedure for the reaction of 2-Chloropyridine-4-sulfonyl chloride with a primary or secondary amine.

Materials:

-

2-Chloropyridine-4-sulfonyl chloride (1.0 eq)

-

Primary or secondary amine (1.0-1.2 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Pyridine or triethylamine (TEA) (1.5-2.0 eq)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Amine Solution Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0-1.2 eq) and pyridine or TEA (1.5-2.0 eq) in anhydrous DCM or THF.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Sulfonyl Chloride Addition: Dissolve 2-Chloropyridine-4-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM or THF and add it dropwise to the stirred amine solution over 15-30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5]

-

Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfonamide.

Table 1: Reaction Parameters for Sulfonamide Synthesis

| Parameter | Condition | Rationale |

| Solvent | Anhydrous DCM or THF | Aprotic solvents to prevent hydrolysis of the sulfonyl chloride. |

| Base | Pyridine or Triethylamine | To neutralize the HCl generated during the reaction. |

| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction; warming to RT drives it to completion. |

| Reaction Time | 2-16 hours | Dependent on the nucleophilicity of the amine; monitored by TLC. |

Protocol 2: Synthesis of a Bioactive ITK Inhibitor Analog

This protocol is adapted from the principles of sulfonamide synthesis for the preparation of a molecule structurally related to potent ITK inhibitors.[6]

Diagram 2: Synthesis of an ITK Inhibitor Analog

Caption: Synthesis of a key ITK inhibitor scaffold.

Materials:

-

2-Chloropyridine-4-sulfonyl chloride (1.0 eq)

-

Substituted 3-aminopyrazole (e.g., 5-methyl-1H-pyrazol-3-amine) (1.0 eq)

-

Anhydrous Pyridine

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Reactant Solution: To a solution of the substituted 3-aminopyrazole (1.0 eq) in anhydrous DCM, add anhydrous pyridine (2.0 eq) at room temperature under a nitrogen atmosphere.

-

Cooling: Cool the mixture to 0 °C.

-

Sulfonyl Chloride Addition: Add a solution of 2-Chloropyridine-4-sulfonyl chloride (1.0 eq) in anhydrous DCM dropwise.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 12-16 hours.

-

Workup: Dilute the reaction with water and extract with DCM.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography on silica gel to yield the target compound.

Safety and Handling

2-Chloropyridine-4-sulfonyl chloride is a corrosive and moisture-sensitive compound that should be handled with care in a chemical fume hood.[4] It is harmful if swallowed or inhaled and can cause severe skin burns and eye damage.[7] Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, is essential. Store the reagent in a tightly sealed container under an inert atmosphere, preferably in a cool, dry place. In case of fire, use a dry chemical or carbon dioxide extinguisher; do not use water as it can react with the sulfonyl chloride.

Conclusion

2-Chloropyridine-4-sulfonyl chloride is a powerful and versatile building block in drug discovery. Its ability to readily form the privileged sulfonamide linkage, combined with the unique electronic and steric properties of the 2-chloropyridine moiety, makes it an invaluable tool for medicinal chemists. The protocols and insights provided herein are intended to serve as a comprehensive resource for researchers leveraging this reagent to construct novel molecular architectures with therapeutic potential, particularly in the realm of kinase inhibition. As with any chemical synthesis, careful planning, adherence to safety protocols, and diligent reaction monitoring are the cornerstones of success.

References

- Google Patents. (2015, October 14). CN104974085A - Preparation method of 2-chloro-4-aminopyridine.

- Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]

- Trani, G., et al. (2014). Design, synthesis and structure-activity relationships of a novel class of sulfonylpyridine inhibitors of Interleukin-2 inducible T-cell kinase (ITK). Bioorganic & Medicinal Chemistry Letters, 24(24), 5678-5682.

- Lead Sciences. (n.d.). 2-Chloropyridine-4-sulfonyl chloride. Retrieved from [Link]

- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023, July 13). Molecules, 28(14), 5418.

- Trani, G., et al. (2014). Design, synthesis and structure-activity relationships of a novel class of sulfonylpyridine inhibitors of Interleukin-2 inducible T-cell kinase (ITK). PubMed. Retrieved from [Link]

- Google Patents. (n.d.). EP1048654A2 - Process for the preparation of chloropyridine sulfonyl chloride.

- Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4), 194-216.

- Nagashree, S., et al. (2015). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Journal of Pharmacy Research, 9(8), 509-516.

- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019).

Sources

- 1. 2-Chloropyridine-4-sulfonyl chloride - Lead Sciences [lead-sciences.com]

- 2. US20130035325A1 - Kinase inhibitors - Google Patents [patents.google.com]

- 3. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]

- 4. A Novel Small Molecule ITK Inhibitor Suppresses Th2/Th17 Differentiation and Attenuates Airway Inflammation in a Mouse Model of HDM-Induced Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and structure-activity relationships of a novel class of sulfonylpyridine inhibitors of Interleukin-2 inducible T-cell kinase (ITK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Experimental setup for reactions with 2-Chloropyridine-4-sulfonyl chloride.

Application Notes and Protocols for 2-Chloropyridine-4-sulfonyl chloride

Abstract

This document provides a comprehensive technical guide for the safe handling and effective utilization of 2-Chloropyridine-4-sulfonyl chloride in chemical synthesis. Primarily used as a key intermediate, this reagent is instrumental in the construction of N-substituted sulfonamides, a critical functional group in a vast array of pharmacologically active molecules.[1] This guide moves beyond a simple recitation of steps to provide a deeper understanding of the causality behind experimental choices, ensuring protocols are robust, reproducible, and safe. We will cover critical safety procedures, mechanistic principles, general experimental considerations, and a detailed, validated protocol for a representative sulfonamide synthesis, complete with work-up and purification guidelines. This note is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development.

Reagent Overview and Properties

2-Chloropyridine-4-sulfonyl chloride is a bifunctional reagent featuring a highly reactive sulfonyl chloride group and a chlorinated pyridine ring. The sulfonyl chloride moiety is a potent electrophile, readily undergoing nucleophilic substitution with primary and secondary amines to form stable sulfonamide linkages.[2] The 2-chloro substituent on the pyridine ring offers a secondary site for potential downstream functionalization via nucleophilic aromatic substitution (SNAr), although this typically requires more forcing conditions than the sulfonylation reaction.[3][4]

| Property | Value |

| IUPAC Name | 2-chloropyridine-4-sulfonyl chloride |

| CAS Number | 1000933-25-4 |

| Molecular Formula | C₅H₃Cl₂NO₂S |

| Molecular Weight | 212.05 g/mol |

| Appearance | Typically an off-white to yellow solid |

| Primary Application | Intermediate for sulfonamide synthesis |

Critical Safety and Handling Procedures

WARNING: 2-Chloropyridine-4-sulfonyl chloride is a hazardous chemical that must be handled with extreme caution in a well-ventilated chemical fume hood by trained personnel.

-

Toxicity: The 2-chloropyridine functional group is associated with significant toxicity. Analogs are known to be harmful if swallowed and potentially fatal if inhaled or in contact with skin.[5][6][7][8] Repeated exposure may cause organ damage.[5][6]

-

Corrosivity and Reactivity: As a sulfonyl chloride, this reagent is highly sensitive to moisture. It reacts exothermically with water, alcohols, and other protic nucleophiles to release corrosive hydrogen chloride (HCl) gas.[9] Containers may develop pressure if moisture is introduced and should be opened carefully.[10]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is often insufficient; consider double-gloving or using butyl rubber), and chemical safety goggles with a face shield.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and oxidizing agents.[10]

-

Spill & Waste Disposal: Neutralize small spills with a solid absorbent material like sodium bicarbonate before carefully collecting for disposal. All waste must be disposed of according to local, state, and federal regulations for hazardous chemical waste.

Mechanistic Principles of Sulfonylation

The synthesis of sulfonamides from 2-Chloropyridine-4-sulfonyl chloride and an amine is a classic nucleophilic substitution reaction at the electrophilic sulfur center.[2]

Causality of the Mechanism:

-

Nucleophilic Attack: The nitrogen atom of the primary or secondary amine, possessing a lone pair of electrons, acts as the nucleophile. It attacks the highly electron-deficient sulfur atom of the sulfonyl chloride.

-

Formation of Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, re-forming the sulfur-oxygen double bonds and expelling the chloride ion, which is an excellent leaving group.

-

Deprotonation: The resulting product is a protonated sulfonamide. A non-nucleophilic base, such as triethylamine or pyridine, is required in the reaction mixture to neutralize the HCl generated in situ (by abstracting the proton from the nitrogen), driving the reaction to completion and preventing the protonation and deactivation of the starting amine.[2][11]

Caption: Nucleophilic substitution mechanism for sulfonamide synthesis.

General Experimental Considerations

-

Solvent Selection: The reaction should be conducted in an anhydrous aprotic solvent to prevent hydrolysis of the sulfonyl chloride. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN) are common choices. DCM is often preferred for its ease of removal and general inertness.

-

Base Selection: A tertiary amine base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) is typically used at a stoichiometry of 1.1 to 1.5 equivalents. These bases are sufficiently strong to scavenge the generated HCl without competing as nucleophiles. Pyridine can also be used as both a base and a solvent.

-

Temperature Control: The initial addition of the sulfonyl chloride to the amine solution is often exothermic. Performing the addition at 0°C (ice-water bath) allows for better control of the reaction rate and minimizes potential side reactions.[12] After the addition is complete, the reaction is typically allowed to warm to room temperature.[2]

-

Reaction Monitoring: Progress should be monitored to determine the point of completion. Thin Layer Chromatography (TLC) is the most common method. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The consumption of the starting amine (the limiting reagent) and the appearance of a new, typically less polar, product spot are indicative of reaction progress.

Detailed Protocol: Synthesis of a 2-Chloro-N-arylpyridine-4-sulfonamide

This protocol describes a general procedure for the reaction between 2-Chloropyridine-4-sulfonyl chloride and a representative primary amine (e.g., aniline).

Caption: General workflow for the synthesis of sulfonamides.

5.1 Materials

-

2-Chloropyridine-4-sulfonyl chloride

-

Aniline (or other primary/secondary amine)

-

Triethylamine (Et₃N), distilled

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica gel for chromatography

-

Appropriate solvents for chromatography (e.g., Ethyl Acetate, Hexanes)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen inlet

5.2 Stoichiometry Table (Example)

| Reagent | Mol. Wt. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |

| Aniline | 93.13 | 5.0 | 466 mg (0.457 mL) | 1.0 |

| 2-Chloropyridine-4-sulfonyl chloride | 212.05 | 5.25 | 1.11 g | 1.05 |

| Triethylamine (Et₃N) | 101.19 | 6.0 | 607 mg (0.836 mL) | 1.2 |

| Dichloromethane (DCM) | - | - | ~50 mL | - |

5.3 Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the amine (1.0 eq) and anhydrous DCM (~0.1 M final concentration).

-

Base Addition: Add triethylamine (1.2 eq) to the solution.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0°C.

-

Sulfonyl Chloride Addition: In a separate flask, dissolve the 2-Chloropyridine-4-sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the cold amine solution over 20-30 minutes. The formation of a white precipitate (triethylamine hydrochloride) is typically observed.

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 4-16 hours.

-

Monitoring: Monitor the reaction's progress by TLC until the starting amine is fully consumed.

Work-up and Purification

-

Quenching & Dilution: Upon completion, dilute the reaction mixture with additional DCM.

-

Aqueous Washes: Transfer the mixture to a separatory funnel.

-

Wash sequentially with 1M HCl (to remove excess triethylamine and any unreacted aniline).

-

Wash with saturated aqueous NaHCO₃ (to neutralize any remaining acid).

-

Wash with brine (to reduce the amount of water in the organic layer).

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude solid or oil can be purified by one of the following methods:

-

Flash Column Chromatography: Using silica gel and an appropriate eluent system (e.g., a gradient of 10% to 50% ethyl acetate in hexanes) is the most common method for achieving high purity.[2]

-

Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective purification technique.[2]

-

Characterization

The identity and purity of the final sulfonamide product should be confirmed using standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

References

-

Scribd. 2-Chloropyridine (MSDS). [Link]

-

PubChem. 2-Chloropyridine. [Link]

-

SDFine. Sulphuryl Chloride Safety Data Sheet. [Link]

-

Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]

-

Sultan, A. A. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Applied Biotechnology & Bioengineering. [Link]

-

Cornella, J., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. [Link]

-

Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

-

Mondal, P., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]

-

Integrated Science. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. [Link]

-

ResearchGate. Synthesis of sulfonamides. [Link]

-

Heterocyclic Communications. Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. [Link]

-

Walsh, K., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents? European Journal of Organic Chemistry. [Link]

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. scribd.com [scribd.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. m.youtube.com [m.youtube.com]

- 12. cbijournal.com [cbijournal.com]

Application Note: A Comprehensive Guide to the Synthesis of 2-Chloropyridine-4-sulfonamide

Abstract

This document provides a detailed, field-proven guide for the multi-step synthesis of 2-chloropyridine-4-sulfonamide, a vital heterocyclic building block in contemporary drug discovery. Sulfonamide moieties are prevalent in a wide range of therapeutic agents, and this pyridine-based scaffold offers a versatile platform for developing novel pharmaceuticals. This guide moves beyond a simple recitation of steps, delving into the causal reasoning behind procedural choices and offering insights into reaction mechanisms, safety protocols, and troubleshooting. The protocols described herein are designed to be self-validating, ensuring reproducibility and high fidelity for researchers in medicinal chemistry and process development.

Introduction: The Significance of the Pyridyl Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone of medicinal chemistry, integral to the structure of numerous antibacterial, diuretic, and anticonvulsant drugs. When incorporated into a heterocyclic system like pyridine, it creates a scaffold with a unique combination of electronic properties, hydrogen bonding capabilities, and metabolic stability. 2-Chloropyridine-4-sulfonamide, in particular, serves as a crucial intermediate. The chlorine atom at the 2-position provides a reactive handle for subsequent nucleophilic aromatic substitution (SNAr) reactions, while the sulfonamide at the 4-position can be used to modulate solubility or act as a key binding motif with biological targets.[1] Understanding and mastering its synthesis is therefore a valuable capability for any drug development professional.

Overall Synthetic Strategy and Mechanism

The synthesis of 2-chloropyridine-4-sulfonamide from commercially available 2-chloropyridine is most effectively achieved via a three-step sequence. This strategy leverages the chemistry of pyridine N-oxides to control the regioselectivity of the critical sulfonation step.

The core logic is as follows:

-

N-Oxidation: The nitrogen atom of 2-chloropyridine is oxidized. This transformation is fundamental because the N-oxide group is an activating group, electronically enriching the C4 (para) position of the pyridine ring, making it susceptible to electrophilic attack.[2][3]

-

Electrophilic Sulfochlorination: The activated 2-chloropyridine-N-oxide undergoes electrophilic substitution with a sulfonating agent to install the sulfonyl chloride group (-SO₂Cl) regioselectively at the C4 position.

-

Amination: The highly reactive 2-chloropyridine-4-sulfonyl chloride intermediate is then converted to the stable sulfonamide through a nucleophilic substitution reaction with ammonia.[4]

Sources

Troubleshooting & Optimization

Technical Support Center: Handling Moisture-Sensitive Sulfonyl Chloride Experiments

From the desk of the Senior Application Scientist

Welcome to the technical support center for sulfonyl chloride chemistry. Sulfonyl chlorides (R-SO₂Cl) are powerful electrophiles, making them indispensable reagents for synthesizing sulfonamides and sulfonate esters—key functional groups in pharmaceuticals and materials science.[1][2] However, their high reactivity also makes them exquisitely sensitive to moisture, which can lead to reaction failure, low yields, and complex purification challenges.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into successfully handling these reagents. We will move beyond simple instructions to explain the underlying chemical principles, helping you to not only follow protocols but also to troubleshoot them effectively when things don't go as planned.

Frequently Asked Questions (FAQs)

This section addresses the most common foundational questions regarding the use of sulfonyl chlorides.

Q1: Why are sulfonyl chlorides so sensitive to moisture?

A1: The sulfur atom in a sulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Water acts as a nucleophile, attacking this sulfur center to initiate hydrolysis. This reaction produces the corresponding sulfonic acid (R-SO₃H) and hydrochloric acid (HCl).[3][4] This process is often irreversible and consumes your reagent, leading to significantly lower yields of your desired product.[5]

Q2: How should I properly store my sulfonyl chloride reagents?

A2: Storage is the first line of defense against hydrolysis.

-

Original Container: Keep the reagent in its original manufacturer's bottle, which is designed for stability (e.g., Sure/Seal™ bottles).[6]

-

Dry Environment: Store the sealed container inside a desiccator containing a drying agent like Drierite or phosphorus pentoxide (P₄O₁₀). For long-term storage, a glovebox with a dry nitrogen or argon atmosphere is ideal.

-

Minimize Exposure: When you need to use the reagent, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces.[7] Work quickly to dispense the needed amount and promptly reseal the container.

Q3: What are the essential precautions for setting up a reaction?

A3: A successful reaction depends on rigorously excluding water from the outset.

-

Glassware: All glassware must be thoroughly dried. The most effective method is to oven-dry it at >120 °C for several hours and then allow it to cool in a desiccator or under a stream of dry inert gas (nitrogen or argon).[8]

-

Anhydrous Solvents: Use only high-quality anhydrous solvents. Solvents can be purchased in sealed bottles or dried in the lab using appropriate methods.[6] See the data table in the "Protocols" section for guidance on choosing a drying agent.

-

Inert Atmosphere: The reaction should be run under a positive pressure of a dry, inert gas like nitrogen or argon. This can be achieved using a Schlenk line or within a glovebox.[6]

Q4: Why is a base, like pyridine or triethylamine, almost always included in sulfonamide and sulfonate ester synthesis?

A4: The reaction of a sulfonyl chloride with a nucleophile (like an amine or alcohol) releases one equivalent of hydrochloric acid (HCl).[3] This acid can protonate and deactivate your nucleophile (especially amines), halting the reaction. The added base, typically a non-nucleophilic amine like triethylamine (Et₃N) or pyridine, acts as an acid scavenger, neutralizing the HCl as it forms and driving the reaction to completion.[9][10]

Troubleshooting Guide: Addressing Common Experimental Failures

This section provides a problem-and-solution framework for issues that arise during and after the reaction.

Q5: My reaction isn't starting, or my starting material is not being consumed (as seen on TLC/LCMS). What's wrong?

A5: This is a classic issue that can almost always be traced back to one of three areas: moisture, reagent quality, or insufficient activation.

-

Possible Cause 1: Moisture Contamination. The sulfonyl chloride was hydrolyzed before it could react with your nucleophile.

-

Solution: Re-check your entire setup for moisture. Was the glassware truly dry? Was the solvent from a fresh or properly dried source? Was the inert atmosphere maintained throughout the setup? It is often necessary to start over with meticulously dried components.

-

-

Possible Cause 2: Deactivated Nucleophile. If you are performing a sulfonamide synthesis, your amine may have been protonated by an acidic impurity.

-

Solution: Ensure you have added at least one equivalent of your scavenging base (e.g., Et₃N). For amine hydrochlorides (R-NH₂·HCl), you will need at least two equivalents of base: one to free the amine and one to scavenge the HCl produced during the reaction.

-

-

Possible Cause 3: Low Reagent Reactivity. A sterically hindered sulfonyl chloride or a poorly nucleophilic alcohol/amine can make the reaction sluggish.

-

Solution: Consider gentle heating (e.g., 40-60 °C) if your substrates are stable. For reactions with alcohols, adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly increase the reaction rate.

-

The following diagram outlines a logical troubleshooting workflow for a stalled reaction.

Caption: Troubleshooting workflow for stalled sulfonyl chloride reactions.

Q6: I see a new, very polar spot on my TLC plate that isn't my product. What is it?

A6: This is almost certainly the sulfonic acid byproduct from the hydrolysis of your sulfonyl chloride.[3] It is often a water-soluble salt after work-up. Its presence confirms that moisture has entered your reaction, consuming some of your reagent and lowering your potential yield.

Q7: My work-up is complete, but I still have unreacted sulfonyl chloride in my final product. How do I remove it?

A7: This is a very common purification challenge, as sulfonyl chlorides can have similar polarity to the desired product, making chromatographic separation difficult.[11] The solution is to "quench" the excess sulfonyl chloride, converting it into a compound with very different polarity.

-

Solution 1: Basic Aqueous Wash. A wash with a mild base like aqueous sodium bicarbonate (NaHCO₃) will hydrolyze the remaining sulfonyl chloride to the corresponding sulfonic acid salt.[12] This salt is highly polar and will be removed into the aqueous layer. This is the simplest method but may be slow for hindered sulfonyl chlorides.

-

Solution 2: Nucleophilic Quench. Before the aqueous wash, add a simple, highly reactive nucleophile to the reaction mixture.

-

Methanol: A small amount of methanol will react to form a sulfonate ester, which is often easier to separate.

-

Aqueous Ammonia: A dilute solution of ammonia will form a simple sulfonamide.[12]

-

-

Solution 3: Scavenger Resins. For difficult separations or for parallel synthesis, polymer-bound amine ("scavenger") resins are extremely effective.[11][12] The resin reacts with the excess sulfonyl chloride. Afterward, the resin is simply filtered off, leaving the purified product in solution.

Key Experimental Protocols

Data Presentation: Solvent Drying Agents

The choice of drying agent is critical for ensuring anhydrous conditions. The table below summarizes common agents for solvents frequently used in sulfonyl chloride chemistry.

| Drying Agent | Suitable Solvents | Mechanism | Key Considerations |

| Molecular Sieves (3Å or 4Å) | Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF), Toluene | Adsorption (water trapped in pores) | Excellent, general-purpose agent. Must be activated by heating under vacuum before use. Can be used directly in the reaction flask.[13] |

| Calcium Hydride (CaH₂) | MeCN, THF, Toluene, Amines (e.g., Pyridine) | Chemical Reaction (CaH₂ + 2H₂O → Ca(OH)₂ + 2H₂) | Very effective for pre-drying solvents before distillation. Reacts with acidic protons; do not use with alcohols. |

| Sodium/Benzophenone | THF, Toluene, Ethers | Chemical Reaction (Radical-anion reacts with H₂O) | Provides an intensely blue/purple color indicating truly anhydrous conditions. Extremely hazardous; only for use by highly experienced personnel. |

| Phosphorus Pentoxide (P₄O₁₀) | DCM, Toluene | Chemical Reaction (P₄O₁₀ + 6H₂O → 4H₃PO₄) | Extremely effective but highly acidic and can cause polymerization in solvents like THF.[14] |

Experimental Workflow: General Protocol for Sulfonamide Synthesis

This protocol outlines the synthesis of a sulfonamide from an amine and methanesulfonyl chloride (MsCl).

Caption: Standard workflow for a moisture-sensitive sulfonamide synthesis.

Step-by-Step Methodology:

-

Preparation: Assemble an oven-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous dichloromethane (DCM). Add the amine (1.0 equivalent) followed by triethylamine (1.2 equivalents).

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Sulfonyl Chloride Addition: Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise via syringe over 5-10 minutes. An exotherm may be observed.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1-4 hours.

-

Monitoring: Monitor the consumption of the amine starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add deionized water or a saturated aqueous solution of NaHCO₃ to quench any unreacted MsCl.[12]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

References

- RayPCB. (n.d.). Effective Ways of Moisture Sensitive Device Storage and Handling.

- ALLPCB. (2025). How to Handle Moisture-Sensitive Components During Assembly.

- BenchChem. (2025). Technical Support Center: Sulfonyl Chloride Work-up.

- Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319-1329.

- Wikipedia. (n.d.). Sulfonyl halide.

- Organic Chemistry Portal. (n.d.). Synthesis of sulfonyl chlorides.

- New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.

- King, J. F., & Dueck, C. W. (1995). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 73(2), 195-204.

- PCBCart. (n.d.). Effective Ways of Moisture Sensitive Device Storage and Handling.

- International Labour Organization & World Health Organization. (n.d.). ICSC 0198 - SULPHURYL CHLORIDE.

- Lista, M., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

- Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.

- Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.

- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.

- Organic Chemistry Tutor. (2023). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides [Video]. YouTube.

- Liu, J., Hou, S., & Xu, J. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.

- Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides.

- Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation).

- King, J. F., & Lee, T. W. S. (1969). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 91(23), 6524-6525.

- Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Isobutanesulfonyl chloride.

- Burfield, D. R., Lee, K. H., & Smithers, R. H. (1977). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 42(18), 3060-3065.

- Blacker, A. J., et al. (2007). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 11(3), 595-600.

- BenchChem. (2025). Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride.

- Fisher Scientific. (2008). SAFETY DATA SHEET - Sulfuryl chloride.

- BenchChem. (2025). Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl).

- Reddit. (2023). How do I approach this problem?. r/OrganicChemistry.

- Organic Chemistry Data. (n.d.). Alcohol to Chloride - Common Conditions.

- Jenkins, F. E., & Hambly, A. N. (1969). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 5, 471-474.

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.

- Reddit. (2024). Drying chemicals in a desiccator prior to moisture-sensitive reactions. r/Chempros.

- BenchChem. (n.d.). removing unreacted methanesulfonyl chloride from reaction mixture.

- Sciencemadness Wiki. (2023). Drying solvents.

- BenchChem. (n.d.). Technical Support Center: Reactions of Sulfuryl Chloride with Activating Substituents.

Sources

- 1. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]

- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 4. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. raypcb.com [raypcb.com]

- 8. rsc.org [rsc.org]

- 9. m.youtube.com [m.youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. reddit.com [reddit.com]

- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Technical Support Center: Troubleshooting Low Reactivity of Amines with 2-Chloropyridine-4-sulfonyl Chloride

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting assistance and frequently asked questions regarding the sulfonylation of amines with 2-chloropyridine-4-sulfonyl chloride. Our goal is to move beyond simple procedural steps and offer insights into the underlying chemical principles to empower you to overcome common experimental challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of sulfonamides using 2-chloropyridine-4-sulfonyl chloride.

Issue 1: My reaction shows low to no conversion of the starting amine.

This is a common hurdle that can often be resolved by systematically evaluating your reaction setup and conditions.

Potential Cause 1: Inactivation of 2-Chloropyridine-4-sulfonyl Chloride via Hydrolysis

-

Expertise & Experience: Sulfonyl chlorides are highly electrophilic and, consequently, very susceptible to hydrolysis by ambient moisture or residual water in your solvent.[1] This reaction converts the sulfonyl chloride into the corresponding and unreactive 2-chloropyridine-4-sulfonic acid, which is a common cause of low yields.[1][2]

-

Self-Validating Protocol:

-

Glassware Preparation: Ensure all glassware is rigorously dried in an oven (e.g., at 120°C for at least 4 hours) and allowed to cool in a desiccator over a drying agent (e.g., P₂O₅ or anhydrous CaSO₄) before use.

-

Solvent and Reagent Purity: Use anhydrous solvents. Solvents from freshly opened bottles or those dried over molecular sieves are recommended. Ensure your amine is also free of excess water.

-

Inert Atmosphere: Assemble your reaction under an inert atmosphere of nitrogen or argon. This is particularly critical if the reaction is to be run for an extended period.

-

Potential Cause 2: Insufficient Nucleophilicity of the Amine

-

Expertise & Experience: The nucleophilicity of an amine is paramount for a successful sulfonylation reaction.[3] Amines with electron-withdrawing groups (e.g., nitroanilines) or significant steric bulk around the nitrogen atom will exhibit reduced reactivity.[4][5] Sterically hindered amines, such as diisopropylamine or tert-butylamine, may require more forcing conditions to react.[5]

-

Self-Validating Protocol:

-

Increase Reaction Temperature: For sluggish reactions involving sterically hindered or electron-poor amines, increasing the reaction temperature can provide the necessary kinetic energy to overcome the activation barrier.[4] Monitor the reaction by TLC or LC-MS to avoid decomposition at elevated temperatures.

-

Catalyst Addition: For particularly challenging amines, the addition of a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) in catalytic amounts (1-10 mol%) can accelerate the reaction. DMAP reacts with the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate.

-

Consider Alternative Reagents: If reactivity remains an issue, more reactive sulfonylating agents could be considered, though this would deviate from the use of 2-chloropyridine-4-sulfonyl chloride.

-

Potential Cause 3: Inappropriate Base or Solvent Selection

-

Expertise & Experience: The choice of base is critical. It must be non-nucleophilic to avoid competing with the amine for the sulfonyl chloride.[1] Pyridine and triethylamine are common choices.[6] The solvent can also influence reaction rates by affecting the solubility of reactants and intermediates.[7]

-

Self-Validating Protocol:

-

Base Selection: Use a non-nucleophilic organic base like triethylamine or pyridine. For sterically hindered amines, a stronger, non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) might be beneficial.

-

Solvent Screening: Aprotic solvents are generally preferred.[7] Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common starting points. If solubility is an issue, consider more polar aprotic solvents like dimethylformamide (DMF).

-

Issue 2: The reaction is messy, with multiple unidentified spots on TLC/LC-MS.

The formation of multiple products often points to side reactions or degradation.

Potential Cause 1: Di-sulfonylation of Primary Amines

-

Expertise & Experience: Primary amines can react with two equivalents of the sulfonyl chloride to form a di-sulfonylated product.[7] This occurs when the initially formed mono-sulfonamide is deprotonated by the base, creating a nucleophilic sulfonamide anion that attacks a second molecule of the sulfonyl chloride.[7]

-

Self-Validating Protocol:

-

Control Stoichiometry: Use a slight excess of the primary amine (1.1-1.2 equivalents) relative to the sulfonyl chloride.

-

Slow Addition: Add the 2-chloropyridine-4-sulfonyl chloride solution dropwise to the stirred solution of the amine and base at a low temperature (e.g., 0°C).[6] This maintains a low concentration of the sulfonyl chloride, favoring the reaction with the more nucleophilic primary amine over the sulfonamide anion.

-

Temperature Control: Running the reaction at a lower temperature (0°C or even -20°C) can disfavor the second sulfonylation step.[7]

-

Choice of Base: A weaker or sterically hindered base, such as pyridine or 2,6-lutidine, can be less effective at deprotonating the mono-sulfonamide, thus reducing di-sulfonylation.[7]

-

Potential Cause 2: Reaction with the Pyridine Ring

-

Expertise & Experience: The 2-chloro- and 4-sulfonyl- substituents make the pyridine ring electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr), although this is generally less favorable than the reaction at the sulfonyl chloride.[8] Highly nucleophilic amines under forcing conditions could potentially displace the 2-chloro substituent.

-

Self-Validating Protocol:

-

Mild Reaction Conditions: Employ the mildest conditions that afford the desired product. Avoid excessively high temperatures or prolonged reaction times.

-

Characterization: If unexpected products are observed, consider characterization techniques such as high-resolution mass spectrometry and 2D NMR to identify potential SNAr byproducts.

-

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the reaction of an amine with 2-chloropyridine-4-sulfonyl chloride?

A1: The reaction is a nucleophilic acyl substitution at the sulfur atom. The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction.[6]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. cbijournal.com [cbijournal.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloropyridine-4-sulfonyl chloride and 2-Chloropyridine-3-sulfonyl chloride

In the landscape of modern drug discovery and synthetic chemistry, pyridylsulfonyl chlorides serve as indispensable building blocks for the construction of complex bioactive molecules.[1][2] The sulfonamide functional group, a cornerstone of medicinal chemistry, is frequently synthesized via the reaction of a sulfonyl chloride with a primary or secondary amine.[3][4] Among the diverse array of available reagents, 2-chloropyridine-4-sulfonyl chloride and its 3-sulfonyl isomer are common choices. However, a nuanced understanding of their differential reactivity is paramount for efficient reaction design, optimization, and ultimately, the successful synthesis of target compounds.

This guide provides an in-depth comparison of these two critical reagents, grounded in the principles of physical organic chemistry and supported by practical, field-proven insights for researchers, scientists, and drug development professionals.